molecular formula C26H25N3O6S2 B2699390 (Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865200-15-3

(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2699390
M. Wt: 539.62
InChI Key: OMZMFITYMHPDDN-RQZHXJHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N3O6S2 and its molecular weight is 539.62. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors

A series of new iminothiazolidin-4-one acetate derivatives, closely related to the specified compound, was synthesized and evaluated as aldose reductase inhibitors. These inhibitors have shown significant potential for novel drug development aimed at treating diabetic complications. The research demonstrated that these compounds exhibit high inhibitory potency against aldose reductase, a key enzyme involved in the pathogenesis of diabetic complications. This work not only highlights the therapeutic potential of these compounds but also provides insights into the structure-activity relationships that govern their selectivity and binding modes with aldose reductase (Sher Ali et al., 2012).

Synthesis of Key Intermediates

The compound has been used in the synthesis of key intermediates for pharmaceuticals. One study detailed the synthesis of S-2-Benzothiazolyl(Z)-2-(2-Aminothiazol-4-yl)-2-methoxycarbonyl methoxy imino thioacetate, a critical intermediate for the production of Cefixime and Carumonam. This synthesis highlights the compound's role in facilitating the production of antibiotics, emphasizing its importance in the pharmaceutical industry (Tian Da-kui, 2009).

Antimicrobial Activities

Research into benzothiazole-imino-benzoic acid ligands, which share a structural framework with the specified compound, revealed their antimicrobial activities. These studies synthesized ligands and their metal complexes to test against various human epidemic-causing bacterial strains. The results show that both the ligands and their complexes exhibit good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (N. Mishra et al., 2019).

Green Synthesis Approaches

An efficient synthesis method for related thiazol-2(3H)-imine compounds in ionic liquid media was developed, underscoring the importance of green chemistry in synthesizing these compounds. This approach demonstrates an environmentally friendly method for producing such compounds, emphasizing the potential of green synthesis in medicinal chemistry research (A. Shahvelayati et al., 2017).

properties

IUPAC Name

methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S2/c1-28(16-18-7-5-4-6-8-18)37(32,33)21-12-9-19(10-13-21)25(31)27-26-29(17-24(30)35-3)22-14-11-20(34-2)15-23(22)36-26/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZMFITYMHPDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

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